molecular formula C7H3BrF4O2S B13121937 4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene

4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene

Cat. No.: B13121937
M. Wt: 307.06 g/mol
InChI Key: YSSZDMPAUIKCLF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H4BrF3O2S. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethylsulfonyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene typically involves the electrophilic aromatic substitution reactionThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The bromine and fluorine atoms also contribute to its unique chemical properties, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylsulfonyl group. This combination imparts distinct reactivity and stability, making it particularly useful in specialized chemical syntheses and applications .

Properties

Molecular Formula

C7H3BrF4O2S

Molecular Weight

307.06 g/mol

IUPAC Name

4-bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene

InChI

InChI=1S/C7H3BrF4O2S/c8-4-1-2-6(5(9)3-4)15(13,14)7(10,11)12/h1-3H

InChI Key

YSSZDMPAUIKCLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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